molecular formula C6H12O7 B1227840 L-Gluconic acid

L-Gluconic acid

Cat. No. B1227840
M. Wt: 196.16 g/mol
InChI Key: RGHNJXZEOKUKBD-KLVWXMOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-gluconic acid is a gluconic acid having L-configuration. It is an enantiomer of a D-gluconic acid.

Scientific Research Applications

Microbial Production and Applications

  • Gluconic acid is primarily produced through microbial methods, involving fungi like Aspergillus niger and bacteria such as Gluconobacter. This biotechnological approach is preferred due to its efficiency and eco-friendliness (Ramachandran, Fontanille, Pandey, & Larroche, 2006).
  • The acid and its derivatives, especially sodium gluconate, are extensively used in the food and pharmaceutical industry, serving as additives and preservatives due to their non-toxic and biodegradable properties (Anastassiadis & Morgunov, 2007).

Agricultural and Food Industry Applications

  • In agriculture, gluconic acid has been studied for its potential to enhance milk fat production in dairy cows. Research indicates that it may alter metabolic mechanisms supporting increased milk fat yield (Doelman et al., 2019).

Bioconversion and Industrial Synthesis

  • Gluconic acid is also crucial in the bioconversion of glucose and its efficient production in bioreactors. Studies have focused on optimizing conditions in reactors like airlift bioreactors to maximize gluconic acid production (Klein et al., 2002).
  • Advances in biotechnology, like the overexpression of specific genes in microorganisms, have improved the efficiency of gluconic acid production, making it more viable for industrial applications (Li et al., 2016).

Chemical Industry Applications

  • Gluconic acid is used in the chemical industry for various applications, including catalysis and organic synthesis. Its properties as a non-toxic, non-volatile, and biodegradable chemical make it a suitable medium for various chemical reactions (Lim & Dolzhenko, 2021).

Environmental Applications

  • Due to its properties, gluconic acid has potential environmental applications, such as in sustainable chemical synthesis. Research in this area focuses on developing greener processes for converting glucose to gluconic acid, bypassing the limitations of traditional fermentation methods (Yan et al., 2020).

properties

Molecular Formula

C6H12O7

Molecular Weight

196.16 g/mol

IUPAC Name

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m0/s1

InChI Key

RGHNJXZEOKUKBD-KLVWXMOXSA-N

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O

SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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